![molecular formula C21H24N4O8S B2517695 1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 860612-05-1](/img/structure/B2517695.png)
1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid is a synthetic organic compound with multifaceted applications in chemistry, biology, and medicine. Its structure is defined by the combination of a sulfonyl group, piperidine ring, and a nitrophenyl moiety, among others, granting it unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid often involves the following steps:
Formation of the Hydrazone: : Reaction of 2,5-dimethoxybenzaldehyde with hydrazine to form the hydrazone derivative under acidic conditions.
Coupling Reaction: : The hydrazone derivative is coupled with a nitrophenyl sulfonyl chloride in the presence of a base such as triethylamine to form the intermediate compound.
Piperidinecarboxylation: : The intermediate compound is further reacted with piperidinecarboxylic acid in the presence of a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound typically mirrors laboratory methods but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and purity. Solvent recovery and recycling systems are often employed to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid can undergo several types of reactions:
Oxidation: : The nitrophenyl group can be further oxidized to form various nitrogen oxides.
Reduction: : Hydrogenation can reduce the nitrophenyl group to an amino group.
Substitution: : The sulfonyl group can be substituted by nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), under acidic conditions.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Sodium hydroxide (NaOH) in aqueous medium.
Major Products
Oxidation: : Nitrogen oxides and carboxylic acids.
Reduction: : Aminophenyl derivatives.
Substitution: : Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: : This compound can act as a building block for more complex molecules in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology
Enzyme Inhibition: : The compound can inhibit certain enzymes due to its sulfonyl group, which interacts with the active sites of enzymes.
Receptor Binding: : It can bind to specific receptors in cellular membranes, influencing signal transduction pathways.
Medicine
Drug Development: : Utilized in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer or inflammatory conditions.
Industry
Material Science: : Used in the synthesis of polymers and other materials requiring a specific chemical functionality.
Mécanisme D'action
The compound exerts its effects primarily through:
Enzyme Inhibition: : The sulfonyl group forms a covalent bond with the active site of the enzyme, blocking its activity.
Receptor Binding: : The compound fits into the receptor site like a key in a lock, initiating or blocking signal transduction pathways.
Comparaison Avec Des Composés Similaires
Comparison
1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid: : Similar structure but with a methoxy group instead of a nitro group, leading to different reactivity and biological activity.
1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-chlorophenyl)sulfonyl]-4-piperidinecarboxylic acid: : Chlorine substitution alters its electronic properties and reactivity.
List of Similar Compounds
1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid
1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-chlorophenyl)sulfonyl]-4-piperidinecarboxylic acid
1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-bromophenyl)sulfonyl]-4-piperidinecarboxylic acid
That should give you a detailed breakdown of this fascinating compound! What other chemical wonders are you curious about?
Propriétés
IUPAC Name |
1-[4-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-3-nitrophenyl]sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O8S/c1-32-16-3-6-20(33-2)15(11-16)13-22-23-18-5-4-17(12-19(18)25(28)29)34(30,31)24-9-7-14(8-10-24)21(26)27/h3-6,11-14,23H,7-10H2,1-2H3,(H,26,27)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPGZXFJBLRCBQ-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
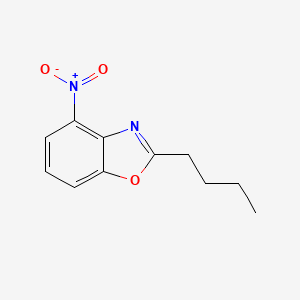
![1-[(naphthalen-1-yl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid](/img/structure/B2517614.png)
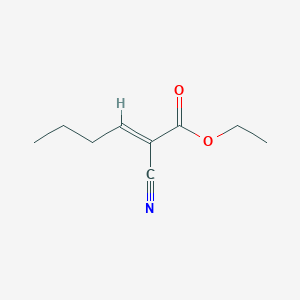
![2-(thiophen-2-yl)-1-[2-(thiophen-3-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B2517617.png)
![methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2517618.png)
![1-[3-(2-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2517619.png)

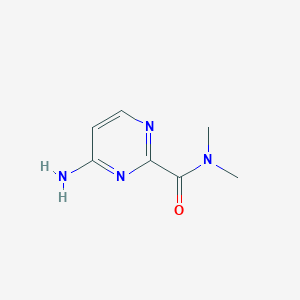
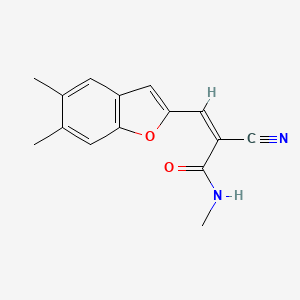
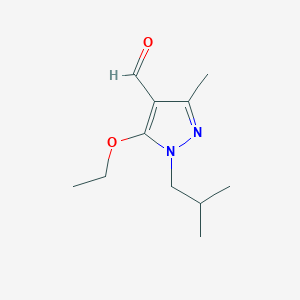

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2517632.png)

![N-[5-Carbamoyl-2-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2517635.png)
